Cas no 832740-02-0 (ethyl 4-(2-butylcyclopropyl)butanoate)

ethyl 4-(2-butylcyclopropyl)butanoate Chemical and Physical Properties
Names and Identifiers
-
- 4-(2-Butyl-cyclopropyl)-butyric acid ethyl ester
- ethyl 4-(2-butylcyclopropyl)butanoate
- Ethyl 2-butylcyclopropanebutanoate
- CS-0297436
- 832740-02-0
- STK312924
- ethyl4-(2-butylcyclopropyl)butanoate
- EN300-228252
- BBL039054
- DTXSID801298202
- AKOS000308012
-
- MDL: MFCD03419369
- Inchi: InChI=1S/C13H24O2/c1-3-5-7-11-10-12(11)8-6-9-13(14)15-4-2/h11-12H,3-10H2,1-2H3
- InChI Key: WXULZMBBBOXVLX-UHFFFAOYSA-N
- SMILES: CCCCC1CC1CCCC(=O)OCC
Computed Properties
- Exact Mass: 212.177630004Da
- Monoisotopic Mass: 212.177630004Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 9
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.3Ų
- XLogP3: 4.3
ethyl 4-(2-butylcyclopropyl)butanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-228252-0.1g |
ethyl 4-(2-butylcyclopropyl)butanoate |
832740-02-0 | 95% | 0.1g |
$105.0 | 2024-06-20 | |
Enamine | EN300-228252-0.25g |
ethyl 4-(2-butylcyclopropyl)butanoate |
832740-02-0 | 95% | 0.25g |
$149.0 | 2024-06-20 | |
Enamine | EN300-228252-10.0g |
ethyl 4-(2-butylcyclopropyl)butanoate |
832740-02-0 | 95% | 10.0g |
$1654.0 | 2024-06-20 | |
Fluorochem | 027259-250mg |
4-(2-Butyl-cyclopropyl)-butyric acid ethyl ester |
832740-02-0 | 250mg |
£144.00 | 2022-03-01 | ||
Enamine | EN300-228252-0.5g |
ethyl 4-(2-butylcyclopropyl)butanoate |
832740-02-0 | 95% | 0.5g |
$284.0 | 2024-06-20 | |
Enamine | EN300-228252-5g |
ethyl 4-(2-butylcyclopropyl)butanoate |
832740-02-0 | 5g |
$1115.0 | 2023-09-15 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1368106-10g |
Ethyl 4-(2-butylcyclopropyl)butanoate |
832740-02-0 | 95% | 10g |
¥41680.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1368106-2.5g |
Ethyl 4-(2-butylcyclopropyl)butanoate |
832740-02-0 | 95% | 2.5g |
¥20358.00 | 2024-07-28 | |
Enamine | EN300-228252-2.5g |
ethyl 4-(2-butylcyclopropyl)butanoate |
832740-02-0 | 95% | 2.5g |
$754.0 | 2024-06-20 | |
Enamine | EN300-228252-5.0g |
ethyl 4-(2-butylcyclopropyl)butanoate |
832740-02-0 | 95% | 5.0g |
$1115.0 | 2024-06-20 |
ethyl 4-(2-butylcyclopropyl)butanoate Related Literature
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
Additional information on ethyl 4-(2-butylcyclopropyl)butanoate
Ethyl 4-(2-Butylcyclopropyl)butanoate (CAS No. 832740-02-0): An Overview of Its Structure, Properties, and Applications
Ethyl 4-(2-butylcyclopropyl)butanoate (CAS No. 832740-02-0) is a synthetic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. This compound belongs to the class of esters and is characterized by its cyclopropyl and butyl substituents, which contribute to its distinct properties and reactivity.
The molecular formula of ethyl 4-(2-butylcyclopropyl)butanoate is C13H24O2, with a molecular weight of approximately 212.33 g/mol. The compound is a colorless liquid at room temperature and exhibits a mild, pleasant odor. Its structural features include a cyclopropyl ring attached to a butyl group, which is further connected to an ester functional group. The presence of these functional groups imparts specific chemical and physical properties that make it an interesting subject for research and development.
One of the key aspects of ethyl 4-(2-butylcyclopropyl)butanoate is its stability under various conditions. Studies have shown that the compound remains stable at ambient temperatures and pressures, making it suitable for long-term storage and transportation. However, it is important to note that the compound may undergo degradation under extreme conditions, such as high temperatures or exposure to strong acids or bases. Therefore, proper handling and storage practices are essential to maintain its integrity.
In terms of solubility, ethyl 4-(2-butylcyclopropyl)butanoate demonstrates good solubility in common organic solvents such as ethanol, acetone, and dichloromethane. This property makes it an ideal candidate for use in solvent-based applications, including coatings, adhesives, and polymers. Additionally, its low water solubility ensures that it remains stable in aqueous environments, which is beneficial for applications where water resistance is required.
The reactivity of ethyl 4-(2-butylcyclopropyl)butanoate has been extensively studied in the context of organic synthesis. The ester functional group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol under acidic or basic conditions. This reaction is reversible and can be controlled by adjusting the reaction conditions. Furthermore, the cyclopropyl ring can participate in ring-opening reactions, which can be useful for synthesizing more complex molecules with diverse functionalities.
In the pharmaceutical industry, ethyl 4-(2-butylcyclopropyl)butanoate has shown promise as a potential intermediate in the synthesis of bioactive compounds. Recent research has focused on its use as a building block for the development of new drugs with improved pharmacological properties. For example, studies have demonstrated that derivatives of this compound exhibit anti-inflammatory and analgesic activities, making them potential candidates for the treatment of chronic pain and inflammatory diseases.
Beyond pharmaceutical applications, ethyl 4-(2-butylcyclopropyl)butanoate has also found use in materials science. Its unique combination of structural features makes it suitable for the preparation of advanced materials with tailored properties. For instance, researchers have explored its use in the synthesis of polymer-based materials with enhanced mechanical strength and thermal stability. These materials have potential applications in areas such as electronics, automotive components, and construction.
The environmental impact of ethyl 4-(2-butylcyclopropyl)butanoate has also been a subject of interest. Studies have shown that the compound is biodegradable under certain conditions, which reduces its potential for environmental persistence. However, further research is needed to fully understand its ecological effects and to develop strategies for minimizing any adverse impacts.
In conclusion, ethyl 4-(2-butylcyclopropyl)butanoate (CAS No. 832740-02-0) is a versatile compound with a wide range of applications in various fields. Its unique chemical structure and properties make it an attractive candidate for further research and development. As new studies continue to uncover its potential uses and benefits, it is likely that this compound will play an increasingly important role in advancing scientific knowledge and technological innovation.
832740-02-0 (ethyl 4-(2-butylcyclopropyl)butanoate) Related Products
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)
